molecular formula C13H16N2O B051106 N,N-Diethyl-1H-indole-1-carboxamide CAS No. 119668-50-7

N,N-Diethyl-1H-indole-1-carboxamide

Cat. No. B051106
CAS RN: 119668-50-7
M. Wt: 216.28 g/mol
InChI Key: DNEILLNCDATSFX-UHFFFAOYSA-N
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Description

N,N-Diethyl-1H-indole-1-carboxamide, also known as eticyclidine, is a chemical compound that belongs to the class of indole derivatives. It is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

  • Catalyzed Coupling Reactions : The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been explored for diverse product formation with selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

  • Allosteric Modulators of the CB₁ Receptor : Synthesis of new N-phenylethyl-1H-indole-2-carboxamides has shown potential as allosteric modulators of the cannabinoid CB₁ receptor (Piscitelli et al., 2012).

  • Monoamine Oxidase B (MAO-B) Inhibitors : Indazole- and indole-carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of MAO-B, indicating therapeutic potential for neurodegenerative disorders (Tzvetkov et al., 2014).

  • Antiarrhythmic Agents : Heterocyclic N-[(diethylamino)alkyl]arenamides related to acecainide have been synthesized and examined for antiarrhythmic activity, showing modest class III electrophysiological activity (Hanna et al., 1989).

  • Na+/H+ Exchanger Inhibitors : Synthesis of N-(aminoiminomethyl)-1H-indole carboxamide derivatives led to the discovery of compounds with strong Na+/H+ exchanger inhibitory activity (Kitano et al., 1999).

  • Dopamine D2 Receptor Modulators : Research has shown the potential of 1H-indole-2-carboxamide moieties in negatively modulating the binding of dopamine at the dopamine D2 receptor, indicating potential therapeutic applications in neuropsychiatric disorders (Mistry et al., 2015).

  • Synthesis in Organic Chemistry : Indole-N-carboxylic acids and indole-N-carboxamides are used widely in organic synthesis, especially in multicomponent reactions and C-H functionalization of indoles (Zeng, Lin, & Cui, 2020).

  • PET Tracers for Cancer Imaging : Synthesis of N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide has been explored for use as a PET tracer in imaging cancer tyrosine kinase (Wang et al., 2005).

Safety and Hazards

The safety and hazards associated with “N,N-Diethyl-1H-indole-1-carboxamide” are represented by the GHS07 symbol, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, faceshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended .

properties

IUPAC Name

N,N-diethylindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEILLNCDATSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457261
Record name N,N-Diethyl-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119668-50-7
Record name N,N-Diethyl-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1H-indole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.5 eq., Aldrich) in THF (20 mL) at 0° C. was slowly added a solution of indole (2.4 g, 20 mmol, Aldrich) in THF (20 mL). The resulting mixture was stirred at 0° C. for 20 min, after which N,N-diethylcarbamoyl chloride (2.9 mL, 22 mmol, 1.1 eq., Aldrich) was added. Then, the reaction mixture was stirred at 0° C. for 30 min. H2O (10 mL) was added to quench the reaction and the mixture was transferred to a separatory funnel. The organic and aqueous layers were separated and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine, dried with MgSO4 and concentrated under reduced pressure. After purification of the residue by a short silica gel column (silica gel 60, 230-400 mesh) with EtOAc/hexanes as eluent, the product N,N-diethyl-1H-indole-1-carboxamide (4.3 g, 99% yield) was obtained as a light yellow oil. Further purification using flash column chromatography was deemed unnecessary. 1H NMR (400 MHz, CDCl3) δ ppm: 7.67 (d, J=8.17 Hz, 1H), 7.63 (d, J=7.65 Hz, 1H), 7.36-7.26 (m, 2H), 7.21 (t, J=7.24 Hz, 1H), 6.62 (d, J=2.77 Hz, 1H), 3.51 (q, J=7.10 Hz, 4H), 1.27 (t, J=7.11 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ ppm: 154.39, 135.51, 129.27, 125.89, 123.36, 121.55, 120.90, 112.98, 105.35, 42.41, 13.46.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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